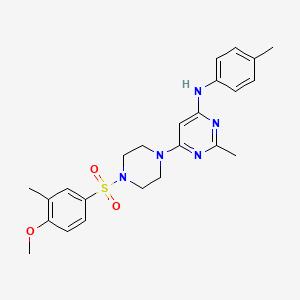![molecular formula C22H24N6O B14983525 5-[(Benzylamino)methyl]-2-{[(4-ethylphenyl)methyl]amino}-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B14983525.png)
5-[(Benzylamino)methyl]-2-{[(4-ethylphenyl)methyl]amino}-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8). This compound has shown significant promise in the field of cancer research, particularly in the treatment of metastatic colorectal cancer (mCRC). FDW028 works by inhibiting the core fucosylation of proteins, a process that is often upregulated in various malignancies .
Méthodes De Préparation
The synthesis of FDW028 involves several steps, starting with the preparation of the core triazolopyrimidine structure. The synthetic route typically includes the following steps:
Formation of the triazolopyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Substitution reactions: The core structure is then modified by introducing benzylamino and ethylbenzylamino groups through substitution reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98%
Analyse Des Réactions Chimiques
FDW028 undergoes several types of chemical reactions, including:
Lysosomal degradation: The compound induces lysosomal degradation of specific proteins, such as B7-H3, through the chaperone-mediated autophagy (CMA) pathway.
Common reagents and conditions used in these reactions include:
Reagents: Various solvents like dimethyl sulfoxide (DMSO) and reagents for cyclization and substitution reactions.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations.
The major products formed from these reactions include defucosylated glycoproteins and degraded protein fragments.
Applications De Recherche Scientifique
FDW028 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: FDW028 is used as a tool compound to study the role of fucosylation in various biological processes.
Medicine: FDW028 has shown potent anti-tumor activity in preclinical models of metastatic colorectal cancer. .
Mécanisme D'action
FDW028 exerts its effects by inhibiting fucosyltransferase 8 (FUT8), an enzyme responsible for the core fucosylation of glycoproteins. The inhibition of FUT8 leads to the defucosylation of proteins, which in turn triggers their degradation through the chaperone-mediated autophagy (CMA) pathway. Specifically, FDW028 promotes the binding of heat shock protein family A member 8 (HSC70) to the immune checkpoint molecule B7-H3, leading to its lysosomal degradation .
Comparaison Avec Des Composés Similaires
FDW028 is unique in its high selectivity and potency as an inhibitor of fucosyltransferase 8. Similar compounds include:
2-Deoxy-2-fluoro-L-fucose: Another inhibitor of fucosylation, but less selective compared to FDW028.
Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside: A glycosylation inhibitor with a different mechanism of action.
FDW028 stands out due to its specific targeting of FUT8 and its potent anti-tumor activity, making it a valuable tool in cancer research .
Propriétés
Formule moléculaire |
C22H24N6O |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
5-[(benzylamino)methyl]-2-[(4-ethylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H24N6O/c1-2-16-8-10-18(11-9-16)14-24-21-26-22-25-19(12-20(29)28(22)27-21)15-23-13-17-6-4-3-5-7-17/h3-12,23H,2,13-15H2,1H3,(H2,24,25,26,27) |
Clé InChI |
PAWBAUIXKSTNNX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CNC2=NC3=NC(=CC(=O)N3N2)CNCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-chlorobenzyl)sulfanyl]-1-cyclopentyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14983447.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14983470.png)
![1-(4-ethylphenyl)-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14983472.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbutanamide](/img/structure/B14983475.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B14983477.png)
![2-(4-fluorophenoxy)-N-[1H-indol-3-yl(phenyl)methyl]-N-methylacetamide](/img/structure/B14983480.png)
![7-(2-hydroxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983483.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B14983489.png)

![2-[3-(4-Methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14983496.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B14983504.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide](/img/structure/B14983508.png)
![4,7,7-trimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983514.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide](/img/structure/B14983517.png)
